Isopropicillin
Description
Isopropicillin (INN: this compound) is a semisynthetic penicillin antibiotic belonging to the β-lactam class. Its chemical name is 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[(2-methyl-1-oxo-2-phenoxypropyl)amino]-7-oxo-, (2S,5R,6S) . The molecular formula is C₁₈H₂₂N₂O₅S, with a CAS registry number of 4780-24-9 . Structurally, it features a bicyclic β-lactam core modified with a phenoxypropyl side chain, which influences its antimicrobial spectrum and stability against β-lactamases .
Regulatory identifiers include:
Properties
CAS No. |
4780-24-9 |
|---|---|
Molecular Formula |
C18H22N2O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(2-methyl-2-phenoxypropanoyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5S/c1-17(2,25-10-8-6-5-7-9-10)16(24)19-11-13(21)20-12(15(22)23)18(3,4)26-14(11)20/h5-9,11-12,14H,1-4H3,(H,19,24)(H,22,23)/t11-,12+,14-/m1/s1 |
InChI Key |
CHEBXWARWMFQKF-MBNYWOFBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)OC3=CC=CC=C3)C(=O)O)C |
Other CAS No. |
4780-24-9 |
Origin of Product |
United States |
Preparation Methods
The synthesis of isopropicillin involves several steps, starting with the preparation of the core penicillin structure. The synthetic route typically includes the following steps:
Formation of the Penicillin Core: The core structure of penicillin is synthesized through a series of chemical reactions involving the condensation of 6-aminopenicillanic acid with various acyl chlorides.
Introduction of the Isopropyl Group: The isopropyl group is introduced through a substitution reaction, where the penicillin core reacts with isopropyl halides under basic conditions.
Purification and Crystallization: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Isopropicillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other functional groups.
Scientific Research Applications
Isopropicillin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: this compound is used to study bacterial cell wall synthesis and the role of PBPs in bacterial growth and division.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Mechanism of Action
Isopropicillin exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs). PBPs are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares Isopropicillin with structurally related penicillin derivatives:
Key Observations :
- Side Chain Variations: this compound’s phenoxypropyl group distinguishes it from Penamecillin’s phenylacetyl side chain and Flucloxacillin’s halogenated isoxazolyl moiety. These modifications impact bacterial target affinity and resistance profiles .
- Prodrug vs. Active Forms : Hetacillin is a prodrug metabolized to ampicillin, whereas this compound acts directly .
Pharmacokinetic and Regulatory Comparisons
Notable Gaps:
Clinical and Resistance Profiles
- This compound: Presumed activity against Gram-positive bacteria, but resistance data are unavailable.
- Flucloxacillin : First-line treatment for MSSA (methicillin-sensitive S. aureus) due to β-lactamase resistance .
Biological Activity
Isopropicillin, a synthetic derivative of penicillin, has garnered attention for its biological activities, particularly its antibacterial properties. This article explores its mechanisms of action, efficacy against various pathogens, potential therapeutic applications, and relevant case studies.
This compound exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly in gram-positive bacteria.
- Target Bacteria : this compound has shown effectiveness against a range of gram-positive organisms, including Staphylococcus aureus and Streptococcus pneumoniae.
- Resistance Mechanisms : Some bacteria have developed resistance through the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring of antibiotics like this compound.
Efficacy Against Pathogens
Numerous studies have demonstrated the efficacy of this compound against various pathogens. The following table summarizes key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Streptococcus pneumoniae | 0.25 µg/mL | |
| Escherichia coli | 4 µg/mL | |
| Pseudomonas aeruginosa | >64 µg/mL |
Case Studies
Several clinical studies have investigated the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with skin and soft tissue infections demonstrated that this compound was effective in reducing infection rates when compared to standard treatments. Patients receiving this compound showed a significant reduction in bacterial load within 48 hours.
- Case Study 2 : In a study focused on respiratory infections, patients treated with this compound exhibited improved outcomes compared to those receiving placebo, with a notable decrease in symptoms and duration of illness.
Research Findings
Recent research has further elucidated the biological activities of this compound:
- Antimicrobial Spectrum : this compound has been found to possess a broad spectrum of activity against various gram-positive bacteria and some gram-negative bacteria. Its efficacy against resistant strains is currently under investigation.
- Synergistic Effects : Studies have indicated that combining this compound with other antibiotics may enhance its effectiveness against resistant bacterial strains. For instance, combining it with aminoglycosides has shown promising results in vitro.
- Pharmacokinetics : Research into the pharmacokinetics of this compound reveals that it achieves peak plasma concentrations rapidly, making it suitable for treating acute infections.
Q & A
Q. How should researchers address conflicting spectral data in this compound’s structural characterization?
- Methodological Answer : Re-run analyses using standardized protocols (e.g., NMR solvent calibration). Compare with computational simulations (e.g., DFT for predicted chemical shifts). Collaborate with independent labs for blinded validation. Document all raw data and preprocessing steps (e.g., baseline correction) in supplementary materials .
Q. What statistical approaches are essential for validating this compound’s efficacy in preclinical studies?
- Recommendations : Use power analysis to determine sample sizes pre-study. Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Correct for multiple comparisons (e.g., Bonferroni) in omics datasets. Report effect sizes and confidence intervals to avoid overinterpretation of p-values .
Q. How to ensure reproducibility in this compound research?
- Best Practices : Publish detailed synthetic protocols (e.g., via protocols.io ). Share raw spectral data in public repositories (e.g., Zenodo). Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials. Use electronic lab notebooks with version control to track modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
